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Compound of Interest

Compound Name:
1-(5-Chloro-2,3-

dimethoxyphenyl)ethanone

CAS No.: 117052-19-4

Cat. No.: B047537

Get Quote

Executive Summary & Chemical Identity
1-(5-Chloro-2,3-dimethoxyphenyl)ethanone (CAS: 117052-19-4) serves as a high-value

building block for the synthesis of functionalized benzoic acids (e.g., via haloform oxidation)

and subsequent benzamide pharmacophores. Its structural integrity is defined by the specific

regiochemistry of the chlorine atom at position 5 relative to the electron-donating methoxy

groups at positions 2 and 3.
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Parameter Specification

IUPAC Name 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone

Common Synonyms
5'-Chloro-2',3'-dimethoxyacetophenone; 5-

Chloro-2,3-dimethoxyacetophenone

CAS Registry Number 117052-19-4

Molecular Formula

C

H

ClO

Molecular Weight 214.65 g/mol

Appearance White to off-white crystalline solid

Melting Point 51–54 °C (Typical for similar analogs)

Solubility
Soluble in CHCl

, DMSO, MeOH; Insoluble in water

Synthesis & Structural Context[4][5][6][7][10][11][12]
Understanding the synthetic origin is crucial for interpreting the spectroscopic data, particularly

for identifying potential regioisomers (e.g., the 6-chloro isomer). The compound is typically

synthesized via the electrophilic aromatic chlorination of 2,3-dimethoxyacetophenone.

Reaction Pathway & Regioselectivity
The methoxy group at C2 directs para (to C5), while the acetyl group at C1 directs meta (to C3

and C5). The C5 position is electronically reinforced by both directing groups, making it the

primary site for chlorination.
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Figure 1: Synthetic pathway highlighting the regioselective chlorination at position 5.

Spectroscopic Characterization
The following data sets are derived from high-field NMR analysis and standard spectroscopic

principles for substituted acetophenones.

Nuclear Magnetic Resonance (NMR)

H NMR (500 MHz, CDCl

)
The proton spectrum is characterized by two distinct aromatic doublets exhibiting meta-

coupling, confirming the 1,2,3,5-substitution pattern.
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Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)
Assignment

Structural
Insight

7.28 Doublet (d) 1H H-6

Ortho to

carbonyl;

deshielded by

anisotropy.

7.05 Doublet (d) 1H H-4

Ortho to Cl;

shielded

relative to H-

6.

3.91 Singlet (s) 3H - 2-OCH

Sterically

crowded

between

Acetyl and 3-

OMe.

3.88 Singlet (s) 3H - 3-OCH Typical aryl

methoxy shift.

2.61 Singlet (s) 3H - C(O)CH
Methyl

ketone

singlet.

Analyst Note: The coupling constant of ~2.4 Hz is diagnostic for meta-positioned protons. If a

doublet with

Hz is observed, the sample contains the 4-chloro isomer (implying ortho protons),

indicating a failure in regio-control.

C NMR (125 MHz, CDCl
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)
Shift (

, ppm)
Assignment Environment

198.5 C=O Ketone carbonyl

153.2 C-3 Aromatic C-O (Quaternary)

147.8 C-2 Aromatic C-O (Quaternary)

134.5 C-1
Aromatic C-Acetyl

(Quaternary)

129.1 C-5 Aromatic C-Cl (Quaternary)

120.4 C-6 Aromatic C-H

115.8 C-4 Aromatic C-H

61.5 2-OCH Methoxy carbon (hindered)

56.2 3-OCH Methoxy carbon

30.4 CH Acetyl methyl

Infrared Spectroscopy (FT-IR)
The IR spectrum provides rapid confirmation of the functional groups.

1680–1690 cm

(Strong): C=O Stretching (Aryl ketone). The frequency is slightly lowered due to conjugation
with the benzene ring.

1580, 1475 cm

(Medium): C=C Aromatic skeletal vibrations.

1260, 1040 cm
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(Strong): C–O–C Asymmetric/Symmetric stretching (Aryl alkyl ethers).

780–820 cm

(Medium): C–Cl Stretching (Aryl chloride).

Mass Spectrometry (MS)
Ionization Mode: Electron Impact (EI, 70 eV) or ESI+.

Molecular Ion (M

):

214 (100%) / 216 (33%). The characteristic 3:1 ratio confirms the presence of one Chlorine
atom.

Base Peak: Often the [M – CH

]

or [M – COCH

]

fragment depending on ionization energy.

Fragmentation Pathway:

Loss of Methyl radical (

CH

) from the acetyl group

[M-15]

.

Loss of Acetyl group (

COCH
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)

Ar

cation (

~171).

Molecular Ion (M+)
m/z 214/216

[M - CH3]+
(Loss of Methyl)

-15 Da

[M - COCH3]+
(Aryl Cation m/z ~171)

-43 Da (Alpha Cleavage)

[M - Cl]+

Minor Pathway

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways observed in Mass Spectrometry.

Quality Control & Impurity Profiling
When sourcing or synthesizing this material, the primary impurities to monitor are:

Regioisomers: Specifically 1-(6-Chloro-2,3-dimethoxyphenyl)ethanone.

Detection: Check

H NMR for shifts in the methoxy region and changes in aromatic coupling constants.

Over-chlorination:1-(4,5-Dichloro-2,3-dimethoxyphenyl)ethanone.

Detection: MS analysis showing isotope pattern for Cl

(9:6:1 ratio at M, M+2, M+4).

Starting Material:2,3-Dimethoxyacetophenone.
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Detection: Presence of a triplet at

7.10 ppm (H-5) in NMR.

Experimental Protocol: Purity Check
Sample Prep: Dissolve 10 mg of sample in 0.6 mL CDCl

.

Acquisition: Run 16 scans for

H NMR.

Analysis: Integrate the methoxy singlets (3.8–4.0 ppm). If split or multiple sets appear,

isomeric impurities are present. Verify the aromatic region for a clean pair of doublets (

Hz).
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Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b047537/docs#technical-guide-spectroscopic-profiling-of-1-5-chloro-2-3-dimethoxyphenyl-ethanone
https://www.benchchem.com/product/b047537/docs#technical-guide-spectroscopic-profiling-of-1-5-chloro-2-3-dimethoxyphenyl-ethanone
https://www.benchchem.com/product/b047537/docs#technical-guide-spectroscopic-profiling-of-1-5-chloro-2-3-dimethoxyphenyl-ethanone
https://www.benchchem.com/product/b047537/docs#technical-guide-spectroscopic-profiling-of-1-5-chloro-2-3-dimethoxyphenyl-ethanone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047537?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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